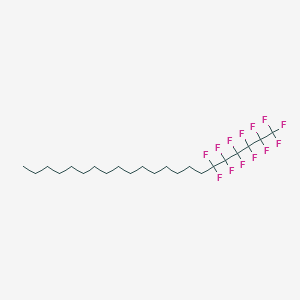
Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-: is a fluorinated hydrocarbon with the molecular formula C22H33F13 . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is also known by its CAS number 133310-71-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- typically involves the fluorination of docosane. The process can be carried out using various fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms at specific positions on the hydrocarbon chain .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents and to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Where one or more fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Although the fluorinated nature of the compound makes it relatively resistant to oxidation, certain conditions can lead to oxidative transformations.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents under mild to moderate conditions.
Oxidation Reactions: May require strong oxidizing agents and elevated temperatures.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives .
Scientific Research Applications
Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of fluorinated hydrocarbons and their reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in the context of fluorinated compounds.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism by which Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms can influence the compound’s interaction with other molecules, potentially affecting molecular targets and pathways. For example, the compound’s hydrophobic nature can impact its behavior in biological systems and its interaction with cellular membranes .
Comparison with Similar Compounds
1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: Another fluorinated compound with similar properties but different applications.
Perfluorohexanesulfonyl fluoride: Known for its high thermal and chemical stability, used in various industrial applications.
Uniqueness: Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where stability and resistance to degradation are crucial .
Properties
CAS No. |
133310-71-1 |
|---|---|
Molecular Formula |
F(CF2)6(CH2)16H C22H33F13 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodocosane |
InChI |
InChI=1S/C22H33F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(23,24)18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)35/h2-16H2,1H3 |
InChI Key |
ZKYMFADZZFTYJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


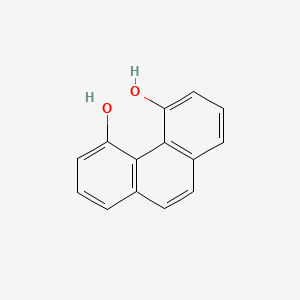
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
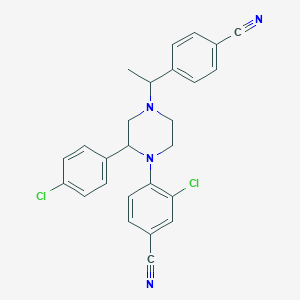
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
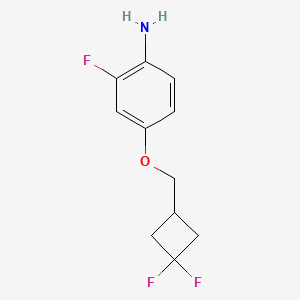
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)

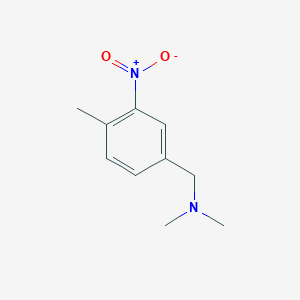
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)

![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
